

# APD597 Phase 1 Clinical Trial Results and Safety Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Phase 1 clinical trial results and safety data for **APD597**, a G protein-coupled receptor 119 (GPR119) agonist formerly under development for the treatment of type 2 diabetes. The performance of **APD597** is compared with other GPR119 agonists and established therapeutic classes, including dipeptidyl peptidase-4 (DPP-4) inhibitors and glucagon-like peptide-1 (GLP-1) receptor agonists.

## **Executive Summary**

**APD597** (also known as JNJ-38431055) demonstrated a favorable safety and tolerability profile in Phase 1 clinical trials involving healthy volunteers and individuals with type 2 diabetes. The compound exhibited dose-proportional pharmacokinetics and showed evidence of target engagement through the stimulation of incretin hormones (GLP-1, GIP, and PYY). While a single dose of **APD597** reduced glucose excursion during an oral glucose tolerance test, multiple doses did not lead to a significant change in the 24-hour weighted mean glucose in subjects with type 2 diabetes, suggesting limited efficacy with continued dosing.[1][2] The development of **APD597** was discontinued after Phase 1 trials.[3]

This guide compares the available data for **APD597** with other GPR119 agonists that have entered clinical development, as well as with the established DPP-4 inhibitor sitagliptin and the GLP-1 receptor agonist class.



### **Comparative Analysis of Phase 1 Clinical Data**

The following tables summarize the available quantitative data from Phase 1 clinical trials of APD597 and its comparators.

**Table 1: Pharmacokinetic Profile of GPR119 Agonists** 

and Comparators

| Compound                  | Class           | Half-life (t½)            | Key<br>Pharmacokinetic<br>Observations                                                                                 |
|---------------------------|-----------------|---------------------------|------------------------------------------------------------------------------------------------------------------------|
| APD597 (JNJ-<br>38431055) | GPR119 Agonist  | ~13 hours<br>(suspension) | Dose-proportional systemic exposure.[4]                                                                                |
| MBX-2982                  | GPR119 Agonist  | Not Reported              | Generally safe and efficacious in Phase 1 and a 28-day Phase 2 study.[5]                                               |
| DS-8500a                  | GPR119 Agonist  | Not Reported              | Tolerated in single oral doses up to 600 mg and 7-day multiple oral doses up to 300 mg/day in healthy Japanese men.[6] |
| Sitagliptin               | DPP-4 Inhibitor | ~12.4 hours               | Well-established pharmacokinetic profile.[7]                                                                           |
| Liraglutide               | GLP-1 RA        | ~13 hours                 | Once-daily subcutaneous administration.                                                                                |

Table 2: Pharmacodynamic Effects of GPR119 Agonists and Comparators in Phase 1/1b Studies



| Compound              | Class           | Key Pharmacodynamic<br>Findings                                                                                                                                                        |
|-----------------------|-----------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| APD597 (JNJ-38431055) | GPR119 Agonist  | Increased post-meal GLP-1 and GIP. A single dose decreased glucose excursion in an OGTT, but multiple doses did not alter 24-h weighted mean glucose.[1][2]                            |
| DA-1241               | GPR119 Agonist  | In a Phase 1b study in type 2 diabetes patients, 100mg DA-1241 showed similar blood glucose improvement to 100mg sitagliptin.                                                          |
| MBX-2982              | GPR119 Agonist  | Increased glucose-dependent insulin secretion and enhanced secretion of GLP-1 and GIP.[5] A 17% higher GLP-1 response during a mixed-meal test compared to placebo was observed.[5][8] |
| DS-8500a              | GPR119 Agonist  | In a Phase 2b study,<br>demonstrated dose-dependent<br>HbA1c lowering compared with<br>placebo at week 12.[6]                                                                          |
| Sitagliptin           | DPP-4 Inhibitor | Increases active GLP-1 and GIP levels, leading to improved glycemic control.[7]                                                                                                        |
| Liraglutide           | GLP-1 RA        | Reduces HbA1c levels and promotes weight loss.[9]                                                                                                                                      |

Table 3: Safety and Tolerability Profile from Phase 1 Studies



| Compound              | Class           | Key Safety and Tolerability Findings                                                                           |
|-----------------------|-----------------|----------------------------------------------------------------------------------------------------------------|
| APD597 (JNJ-38431055) | GPR119 Agonist  | Well tolerated and not associated with hypoglycemia. [1][2][4]                                                 |
| MBX-2982              | GPR119 Agonist  | Not associated with serious<br>safety or tolerability concerns<br>in Phase 1 and a 28-day<br>Phase 2 study.[5] |
| DS-8500a              | GPR119 Agonist  | Tolerated in single and multiple oral doses in healthy subjects. [6]                                           |
| Sitagliptin           | DPP-4 Inhibitor | Generally well-tolerated with a low risk of hypoglycemia when used as monotherapy.[7]                          |
| Liraglutide           | GLP-1 RA        | Most common adverse events are gastrointestinal (nausea, diarrhea). Low risk of hypoglycemia.[9]               |

# Experimental Protocols APD597 (JNJ-38431055) Phase 1b Study in Subjects with Type 2 Diabetes

- Study Design: A randomized, double-blind, placebo- and positive-controlled, single-dose crossover study, and a randomized, double-blind, placebo-controlled multiple-dose parallel design study.[2]
- Participants: Male and female subjects aged 25-60 years with a diagnosis of type 2 diabetes for at least 6 months.
- Interventions:



- Single-dose crossover study: JNJ-38431055 (100 mg and 500 mg), sitagliptin (100 mg), or placebo.[2]
- Multiple-dose parallel study: JNJ-38431055 (500 mg) once daily for 14 consecutive days or placebo.[2]
- Outcome Measures: Effects on stimulated plasma glucose, insulin, C-peptide, and incretin concentrations. Safety and tolerability were also assessed.[2]

# Signaling Pathways and Experimental Workflows APD597 Mechanism of Action

**APD597** is an agonist of the G protein-coupled receptor 119 (GPR119), which is primarily expressed on pancreatic  $\beta$ -cells and intestinal L-cells. Activation of GPR119 in these cells leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates the release of insulin from  $\beta$ -cells in a glucose-dependent manner and the secretion of incretin hormones, such as GLP-1 and GIP, from L-cells. These incretins further potentiate glucose-stimulated insulin secretion.



Click to download full resolution via product page



#### APD597 Signaling Pathway

#### Phase 1b Clinical Trial Workflow for APD597

The following diagram illustrates the workflow of the Phase 1b clinical trial of **APD597** in subjects with type 2 diabetes, as described in the available literature.



Click to download full resolution via product page

APD597 Phase 1b Study Workflow

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. researchgate.net [researchgate.net]
- 2. Effects of JNJ-38431055, a novel GPR119 receptor agonist, in randomized, double-blind, placebo-controlled studies in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Pharmacokinetics, pharmacodynamics, safety, and tolerability of JNJ-38431055, a novel GPR119 receptor agonist and potential antidiabetes agent, in healthy male subjects -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What clinical trials have been conducted for Sitagliptin? [synapse.patsnap.com]
- 8. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liraglutide for Obesity · Recruiting Participants for Phase Phase < 1 Clinical Trial 2025 |</li>
   Power | Power [withpower.com]
- To cite this document: BenchChem. [APD597 Phase 1 Clinical Trial Results and Safety Data: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665132#apd597-clinical-trial-phase-1-results-and-safety-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com